2-(4-Chloro-2-fluorophenyl)acetaldehyde
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Overview
Description
2-(4-Chloro-2-fluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6ClFO. It is a colorless to slightly yellow liquid with an intense odor. This compound is used in various industries, including pharmaceuticals, agrochemicals, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluorophenyl)acetaldehyde can be achieved through several methods. One common approach involves the chlorination of 2-fluorobenzaldehyde followed by a Friedel-Crafts acylation reaction. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and a chlorinating agent like thionyl chloride (SOCl2) .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and acylation processes. These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluorophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: 2-(4-Chloro-2-fluorophenyl)acetic acid
Reduction: 2-(4-Chloro-2-fluorophenyl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Chloro-2-fluorophenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluorophenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to various biological effects, including enzyme inhibition and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-4-fluorophenyl)acetaldehyde
- 2-Chloro-4-fluorobenzaldehyde
- 2-Chloro-4-fluoroacetophenone
Uniqueness
2-(4-Chloro-2-fluorophenyl)acetaldehyde is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H6ClFO |
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Molecular Weight |
172.58 g/mol |
IUPAC Name |
2-(4-chloro-2-fluorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6ClFO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,4-5H,3H2 |
InChI Key |
UQMJDENQJRBEQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CC=O |
Origin of Product |
United States |
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